

managing interference from iron and cobalt in nickel analysis

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Compound of Interest		
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Technical Support Center: Nickel Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing interference from iron and cobalt during nickel analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of iron and cobalt interference in nickel analysis?

A1: Iron and cobalt are frequently found alongside nickel in various natural and industrial samples, such as ores, alloys, and environmental materials. Their chemical similarities to nickel often lead to co-extraction, co-precipitation, or spectral overlaps during analysis, causing inaccurate quantification of nickel.

Q2: Which analytical techniques are most susceptible to interference from iron and cobalt when measuring nickel?

A2: Several analytical techniques are prone to interference:

- Spectrophotometry: The absorption spectra of nickel, iron, and cobalt complexes can overlap, leading to erroneous results.[1][2]
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Isobaric interference, where isotopes of different elements have nearly the same mass (e.g., ⁵⁸Fe⁺ on ⁵⁸Ni⁺), is a



significant challenge.[3][4] Polyatomic interferences can also occur.[4]

- Complexometric Titrations: Iron and cobalt can react with the same titrants used for nickel, leading to overestimation.
- Electrochemical Methods: The presence of iron and cobalt can affect the electrochemical response of nickel.

Q3: What are the primary strategies for mitigating interference from iron and cobalt?

A3: The main approaches to manage interference include:

- Separation Techniques: Physically removing the interfering ions before analysis through methods like solvent extraction or ion-exchange chromatography.
- Masking: Adding chemical agents that form stable, soluble complexes with iron and cobalt, preventing them from reacting during the nickel analysis.
- Instrumental Correction: Utilizing advanced analytical instrumentation and software to correct for spectral overlaps or isobaric interferences.

Troubleshooting Guides

Issue 1: Inaccurate nickel quantification using spectrophotometry due to suspected iron and cobalt interference.

Symptoms:

- Higher than expected nickel concentrations.
- Broad or overlapping absorption peaks in the UV-Vis spectrum.

Possible Causes:

Spectral overlap from iron and cobalt complexes.

Solutions:



- · Method 1: Use of Masking Agents
 - Certain reagents can selectively bind to iron and cobalt, preventing them from forming colored complexes that would interfere with the nickel measurement. For example, citrate or tartrate can be used to mask iron in some analytical procedures.
- Method 2: Derivative Spectrophotometry
 - This technique can help resolve overlapping spectral bands by calculating the derivative of the absorbance spectrum, allowing for the quantification of individual components in a mixture.
- Method 3: Chemometric Approaches
 - Techniques like Partial Least Squares (PLS) can be applied to deconvolute the overlapping spectra of nickel, iron, and cobalt complexes for simultaneous determination.

Issue 2: Suspected isobaric interference from iron on nickel measurements in ICP-MS.

Symptoms:

- Inaccurate and imprecise nickel isotope ratio measurements.
- Elevated signal at m/z corresponding to a nickel isotope that is also an iron isotope (e.g., 58Ni and 58Fe).

Possible Causes:

Isobaric overlap between isotopes of nickel and iron.

Solutions:

- Method 1: Use of Collision/Reaction Cell (CRC) Technology
 - Modern ICP-MS instruments can be equipped with a collision/reaction cell to remove spectral interferences. For instance, using H₂ and He gases in the CRC can help remove



the ⁴⁰Ar¹⁸O⁺ interference on ⁵⁸Fe/⁵⁸Ni. Tandem mass spectrometry (ICP-MS/MS) with O₂ or H₂ as a reaction gas can effectively remove interferences like ArO⁺ on ⁵⁶Fe.

- Method 2: Mathematical Corrections
 - Instrument software can often apply mathematical corrections for known isobaric interferences by monitoring a non-interfered isotope of the interfering element and subtracting its contribution from the analyte signal.
- Method 3: High-Resolution ICP-MS (HR-ICP-MS)
 - HR-ICP-MS can physically separate the analyte ion from the interfering ion based on their slight mass differences.

Issue 3: Co-elution or incomplete separation of nickel from iron and cobalt in ion-exchange chromatography.

Symptoms:

- · Overlapping peaks in the chromatogram.
- Presence of iron or cobalt in the nickel fraction after separation.

Possible Causes:

- Inappropriate resin selection.
- Suboptimal elution conditions (e.g., pH, eluent concentration).

Solutions:

- Method 1: Resin Selection and Optimization
 - Utilize chelating ion-exchange resins that show different affinities for nickel, iron, and cobalt. For instance, some resins retain nickel more strongly than cobalt.
- Method 2: Elution Profile Adjustment



- Optimize the pH and concentration of the eluent. A "split elution" can be employed where a lower concentration eluent is first used to remove cobalt, followed by a higher concentration eluent to recover the more strongly retained nickel.
- Method 3: Use of Complexing Agents
 - The addition of a complexing agent to the mobile phase can alter the retention behavior of the metal ions, improving separation. For example, in chloride solutions, cobalt can form anionic chloro-complexes (e.g., CoCl₄²⁻) which nickel does not, allowing for separation on an anion exchanger.

Experimental Protocols

Protocol 1: Solvent Extraction for Nickel Separation

This protocol describes a general procedure for the separation of nickel from iron and cobalt using a solvent extraction method with an organophosphorus extractant.

Materials:

- Aqueous feed solution containing nickel, iron, and cobalt.
- Organic phase: Di-2-ethylhexyl phosphoric acid (D2EHPA) or Cyanex 272 dissolved in a suitable diluent like kerosene.
- pH adjustment solution (e.g., dilute NaOH or H₂SO₄).
- Stripping solution (e.g., dilute H₂SO₄).

Procedure:

- pH Adjustment: Adjust the pH of the aqueous feed solution to the optimal range for selective extraction. The optimal pH is a critical variable that needs to be determined experimentally.
- Extraction:
 - Mix the pH-adjusted aqueous phase with the organic phase in a defined aqueous-to-organic (A/O) or organic-to-aqueous (O/A) ratio.



- Agitate the mixture for a sufficient time (e.g., 15 minutes) to allow for the transfer of metal ions into the organic phase.
- Allow the phases to separate. The metal-loaded organic phase is now separated from the aqueous raffinate.

Stripping:

- Contact the metal-loaded organic phase with a stripping solution (e.g., H₂SO₄) to transfer the extracted metals back into a new aqueous phase.
- Agitate and allow the phases to separate. The resulting aqueous solution is enriched in the separated metals, and the regenerated organic phase can be recycled.

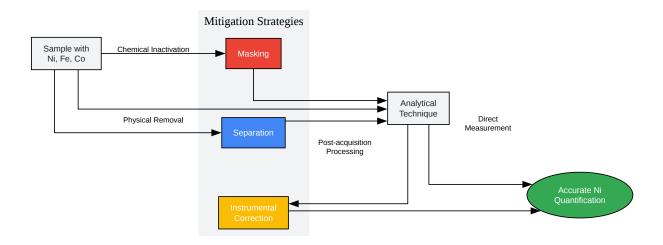
Quantitative Data from a Solvent Extraction Study:

The following table summarizes the effect of initial metal ion concentrations on the extraction efficiency using 10% D2EHPA.

Initial Metal Ion Concentration	% Ni Extraction	% Fe Extraction	% Co Extraction
1 g/L Ni	48	-	-
1 g/L Ni + 1 g/L Fe	61.8	96.2	-
1 g/L Ni + 0.5 g/L Co	46.6	-	80.26
1 g/L Ni + 1 g/L Fe + 0.5 g/L Co	60.1	99.64	83.8

Visualizations

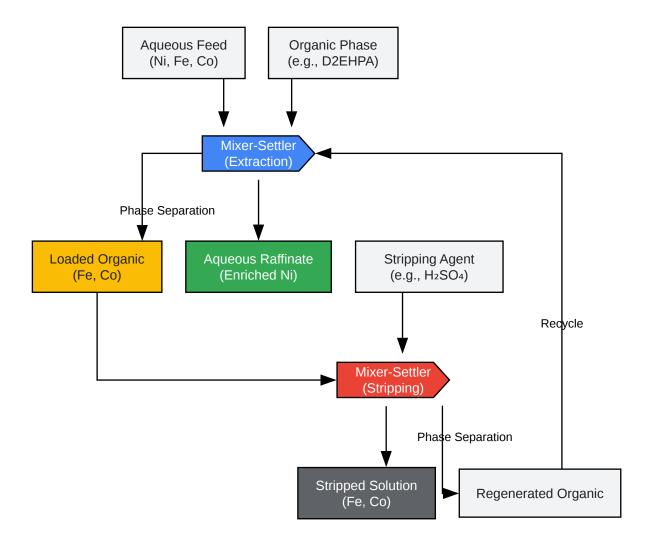




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Caption: Workflow for managing interference in nickel analysis.





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Caption: A simplified workflow for solvent extraction.

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